3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide
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Overview
Description
3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then further functionalized to introduce the cyano and sulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the benzene sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide: A closely related compound with similar structural features.
4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide: Another derivative with slight modifications in the functional groups.
Uniqueness
What sets 3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14N4O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H14N4O2S/c1-10-5-6-14(16-15(10)11(8-17)9-19-16)20-23(21,22)13-4-2-3-12(18)7-13/h2-7,9,19-20H,18H2,1H3 |
InChI Key |
WHYVLGDAUFGAHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=CC(=C3)N)C#N |
Origin of Product |
United States |
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